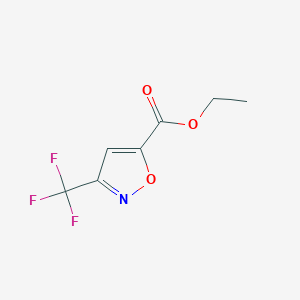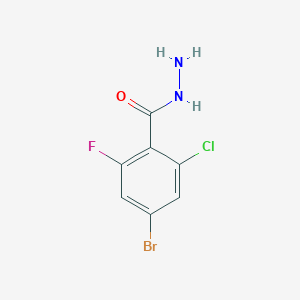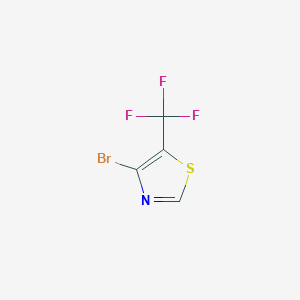
4-Bromo-5-(trifluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(trifluoromethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-(trifluoromethyl)thiazole with thiourea in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)thiazole has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Agricultural Chemistry: Derivatives of this compound are explored for their fungicidal and herbicidal activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, disrupting essential biological pathways. For instance, its derivatives can act as enzyme inhibitors, blocking the activity of enzymes involved in disease progression . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)thiazole
- 4-Bromo-2-(trifluoromethyl)thiazole
- 2,4-Disubstituted thiazoles
Comparison: 4-Bromo-5-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. For example, the trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development .
Properties
Molecular Formula |
C4HBrF3NS |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H |
InChI Key |
SOSZHECFEUQAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


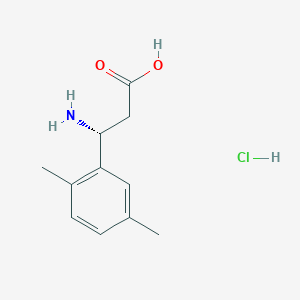
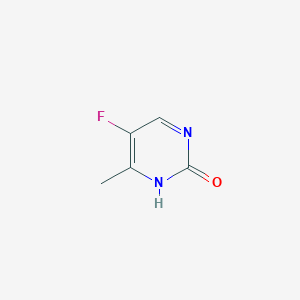

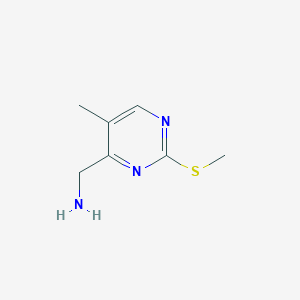


![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
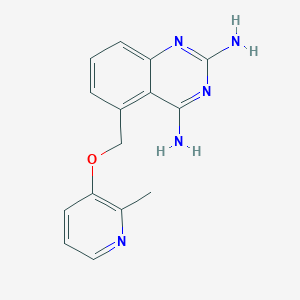

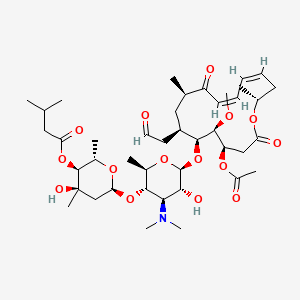
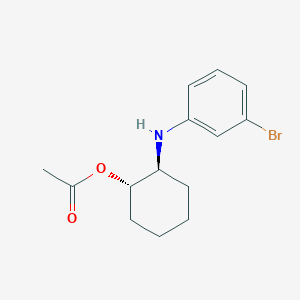
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
